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molecular formula C6H8N2O2 B1269462 3-(1H-pyrazol-1-yl)propanoic acid CAS No. 89532-73-0

3-(1H-pyrazol-1-yl)propanoic acid

Cat. No. B1269462
M. Wt: 140.14 g/mol
InChI Key: QSTMEFBMAAWLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06946481B1

Procedure details

In a 10 mL round-bottomed flask equipped with a condenser and a stirring bar was placed pyrazole (0.50 g, 7.3 mmol), acrylic acid (0.50 mL, 7.3 mmol) and triethylamine (3 mL). The reaction mixture was refluxed for 6 hours. After removing triethylamine, the viscous oil was dried on high vacuo during 12 hours to yield quantitatively the desired acid (1.0 g) suitable for the next step without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8]>C(N(CC)CC)C>[N:1]1([CH2:8][CH2:7][C:6]([OH:10])=[O:9])[CH:5]=[CH:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1N=CC=C1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 10 mL round-bottomed flask equipped with a condenser and a stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After removing triethylamine
CUSTOM
Type
CUSTOM
Details
the viscous oil was dried on high vacuo during 12 hours
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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